molecular formula C12H16O2 B8310818 4-Methoxymethyl-4-methyl-chroman

4-Methoxymethyl-4-methyl-chroman

Cat. No.: B8310818
M. Wt: 192.25 g/mol
InChI Key: GSEOHUUQFIJCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxymethyl-4-methyl-chroman is a chroman-based chemical compound offered for research purposes. Chroman-4-one derivatives are recognized as key intermediates in organic synthesis and are investigated for their diverse biological activities. Recent studies on related chroman-4-one and homoisoflavonoid derivatives highlight significant antimicrobial potential against a range of pathogenic microorganisms, including Candida species, with some compounds demonstrating potency greater than standard controls . The specific substitution pattern on the chroman core, particularly the nature and position of alkoxy and alkyl groups, is a critical determinant of bioactivity . Researchers are exploring these compounds to develop new agents that address the growing challenge of microbial resistance. The structural features of this compound suggest it may serve as a valuable scaffold for the synthesis of novel homoisoflavonoids or for structure-activity relationship (SAR) studies in medicinal chemistry. This product is intended for laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-(methoxymethyl)-4-methyl-2,3-dihydrochromene

InChI

InChI=1S/C12H16O2/c1-12(9-13-2)7-8-14-11-6-4-3-5-10(11)12/h3-6H,7-9H2,1-2H3

InChI Key

GSEOHUUQFIJCPA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=CC=CC=C21)COC

Origin of Product

United States

Synthetic Methodologies for 4 Methoxymethyl 4 Methyl Chroman

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available, or easily accessible precursors.

Strategic Cleavages Leading to Simpler Precursors

For 4-Methoxymethyl-4-methyl-chroman, the most logical retrosynthetic disconnections involve breaking the bonds that form the heterocyclic ring. The key strategic cleavages are the C-O bond of the ether linkage and the C-C bonds that form the dihydropyran ring.

Disconnection 1 (C-O Bond): Breaking the ether bond of the chroman ring leads to a substituted phenolic precursor. This is a common and effective strategy in chroman synthesis.

Disconnection 2 (C-C Bond): Cleavage of a C-C bond at the C4 position can lead to a simpler phenolic derivative and a suitable electrophile.

These disconnections suggest that the synthesis can be approached by forming the ether linkage or by a cyclization reaction that forms one of the C-C bonds of the heterocyclic ring in the key step.

Identification of Essential Building Blocks for the Chroman Skeleton

Based on the retrosynthetic analysis, the essential building blocks for the synthesis of this compound can be identified. A primary precursor would be a phenol (B47542) derivative, which provides the aromatic ring and the phenolic oxygen. The remainder of the chroman ring, including the C4 substituents, would be introduced through a carefully chosen reaction partner.

A plausible set of starting materials would include:

A phenol.

A reagent to introduce the C2, C3, and C4 carbons with the desired substitution pattern. This could be an α,β-unsaturated ketone or a related electrophile.

Classical and Contemporary Synthetic Approaches to the Chroman Ring System

The formation of the chroman ring can be achieved through various cyclization strategies, which can be broadly categorized as intermolecular or intramolecular reactions.

Intermolecular Cyclization Reactions for Chroman Formation

Intermolecular cyclization involves the reaction of two separate molecules to form the chroman ring in a single or multi-step process. A prominent example is the reaction of a phenol with an appropriate three-carbon component.

One potential intermolecular approach for the synthesis of chroman derivatives involves a formal [3+3] cycloaddition, although these are less common for simple chromans. More frequently, sequential reactions are employed. For instance, a Michael addition of a phenol to an α,β-unsaturated aldehyde or ketone, followed by cyclization, can be a viable route.

Reaction Type Starting Materials Conditions Key Features
Oxa-Michael/AldolPhenol, α,β-unsaturated aldehydeBase or acid catalysisConvergent approach
Prins Cyclization organic-chemistry.orgAlkenyl aldehyde, Lewis or Brønsted acidAcidic conditionsCan be highly enantioselective organic-chemistry.org

Intramolecular Cyclization Pathways for Chroman Scaffolding

Intramolecular cyclizations are generally more efficient and regioselective than their intermolecular counterparts. These reactions typically involve a pre-formed molecule containing both the phenolic hydroxyl group and the side chain that will form the heterocyclic ring.

A widely used method is the intramolecular oxa-Michael addition. oup.comrsc.org In this approach, a phenol derivative bearing an α,β-unsaturated ketone or ester moiety undergoes cyclization to form the chroman ring. rsc.org This strategy offers excellent control over the formation of the heterocyclic system. Radical cyclizations have also emerged as a powerful tool for constructing chroman-4-ones, which can be further modified. nih.govresearchgate.net These reactions often proceed under mild conditions and tolerate a wide range of functional groups. researchgate.net

Reaction Type Precursor Catalyst/Reagent Key Features
Intramolecular Oxa-Michael Addition oup.comrsc.orgPhenol with α,β-unsaturated ketone/ester side chainBifunctional organocatalysts rsc.orgHigh yields and enantioselectivities possible rsc.org
Intramolecular Heck Reactiono-Halophenol with a terminal alkenePalladium catalystGood for forming C-C bonds
Mitsunobu Cyclization organic-chemistry.orgPhenol with a diol side chainDEAD, PPh₃Mild conditions, good for final ring closure organic-chemistry.org
Radical Cyclization nih.govresearchgate.neto-Allyloxybenzaldehydes researchgate.netRadical initiator (e.g., AIBN), lightForms 3-substituted chroman-4-ones researchgate.net

Multi-step Synthetic Pathways and Their Optimization

A hypothetical multi-step synthesis for this compound could involve the following key transformations:

Alkylation of a phenol: To introduce the side chain necessary for cyclization.

Functional group manipulation: To set up the precursor for the key cyclization step.

Cyclization: Using one of the methods described above (e.g., intramolecular oxa-Michael addition).

Modification of substituents: To arrive at the final target molecule.

Introduction and Functionalization of the 4-Methoxymethyl and 4-Methyl Substituents

The key challenge in synthesizing this compound lies in the controlled installation of the two distinct substituents at the C-4 position. This requires a strategic approach that often involves the initial formation of the chroman ring followed by or concurrent with the introduction and manipulation of the desired functional groups.

Stereoselective Installation of Substituents at C-4

Achieving stereocontrol at the C-4 position is a critical aspect of chroman synthesis, especially when a quaternary center is being formed. Various strategies have been developed to address this challenge, often employing domino reactions that construct multiple stereocenters in a single step. oup.com

One effective method involves a one-pot, highly diastereoselective synthesis of multisubstituted chroman derivatives through a sequence of iminium formation, a Morita-Baylis-Hillman reaction, and an oxa-Michael reaction. oup.com This approach can generate chromans with up to three contiguous stereogenic centers with excellent diastereoselectivity (d.r. >20:1:1:1). oup.com While this specific example leads to 4-amino chroman derivatives, the underlying principle of a sequential, one-pot reaction can be adapted for the synthesis of other 4-substituted chromans. oup.com

Another powerful strategy is the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. nih.govscispace.com This method, followed by dehydroxylation, can produce cis-3,4-disubstituted chromanes in good to excellent yields and with high diastereomeric ratios and enantioselectivities. nih.govscispace.com The diastereoselectivity of this reaction is often influenced by the structure of the aldehyde, with longer chain aldehydes generally leading to higher diastereoselectivities. nih.gov

The following table summarizes the diastereoselectivity achieved in the synthesis of various chroman-2-ones using an organocatalytic domino reaction, which is a precursor to the final chromane (B1220400) structure.

Table 1: Diastereoselectivity in the Organocatalytic Synthesis of Chroman-2-ones

Aldehyde Substituent on Phenol Diastereomeric Ratio (dr) Enantiomeric Excess (ee) (%)
Pentanal Unsubstituted 95:5 98
3-Methylbutanal Unsubstituted 99:1 93
2-Methylpropanal Unsubstituted - 96
Pentanal 4-Nitro - 90
Pentanal 5-Bromo 95:5 98

Data sourced from a study on the stereoselective synthesis of chromane derivatives. nih.gov

Functional Group Interconversions for Methoxymethyl Incorporation

The introduction of the methoxymethyl (MOM) group is a common functional group interconversion in organic synthesis, often used as a protecting group for alcohols. wikipedia.orgadichemistry.commit.edunumberanalytics.com In the context of synthesizing this compound, a precursor with a hydroxymethyl group at the C-4 position would likely be synthesized first, followed by methoxymethylation.

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including MOM ethers. masterorganicchemistry.com This reaction involves the SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com For the introduction of a MOM group, an alcohol is typically treated with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com However, due to the carcinogenic nature of MOMCl, alternative, safer methods have been developed. wikipedia.orgacs.orgrsc.org

One such alternative involves the use of dimethoxymethane (B151124) (methylal) in the presence of an acid catalyst like phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH). adichemistry.com Another mild and effective reagent is methoxymethyl-2-pyridylsulfide (MOM-ON), which, when activated by a Lewis acid, can methoxymethylate a wide range of alcohols in good yields under neutral conditions. acs.org An electrochemical approach for the methoxymethylation of alcohols has also been developed as a greener and safer alternative. rsc.org

Advanced Catalytic Methods in the Synthesis of 4-Methoxymethyl-4-chroman

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of complex chroman structures has greatly benefited from the development of advanced catalytic systems.

Transition Metal-Catalyzed Cyclization and Functionalization

Transition metal catalysis has proven to be a powerful tool for the synthesis of chromans. chemrxiv.org Palladium-catalyzed reactions, in particular, have been widely employed for the construction of the chroman ring. nih.govacs.org For instance, palladium-catalyzed intramolecular aryloxycarbonylation of 3-iodochromone derivatives can lead to the formation of chroman-2,4-diones. nih.govacs.org While not directly yielding the target molecule, this methodology showcases the utility of palladium in constructing the core chroman structure.

Rhodium catalysts have also been extensively used in C-H functionalization reactions, which can be applied to the synthesis and modification of chroman derivatives. researchgate.netnih.govnih.govescholarship.org Rhodium(III)-catalyzed C-H activation allows for the direct introduction of functional groups at specific positions on the aromatic ring of the chroman scaffold. researchgate.netnih.gov These methods offer a predictable and efficient way to build molecular complexity. nih.gov

Iron(III) chloride has been used as a catalyst for the cyclization of 2-propargylphenol derivatives to form chromenes, which are precursors to chromans. msu.edu This method demonstrates the utility of inexpensive and abundant metals in chroman synthesis.

A variety of transition metals, including titanium, rhodium, palladium, ruthenium, iridium, gold, and copper, have been utilized in the catalytic asymmetric synthesis of chiral chromans, highlighting the broad scope of transition metal catalysis in this area. chemrxiv.org

Organocatalytic and Biocatalytic Strategies for Asymmetric Synthesis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, including chromans. nih.govresearchgate.netrsc.orgrsc.orgacs.orgresearchgate.net Chiral organocatalysts, such as squaramides and cinchona alkaloid derivatives, can promote domino reactions to produce polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. nih.govresearchgate.net

For example, a squaramide-catalyzed domino oxa-Michael-nitro-Michael reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins provides an efficient route to chiral chromans with three contiguous stereogenic centers. nih.govresearchgate.net Similarly, bifunctional organocatalysts based on cinchona alkaloids can facilitate the asymmetric synthesis of 2-substituted chromans via an intramolecular oxy-Michael addition. rsc.org

Biocatalytic methods, although less explored for the specific synthesis of this compound, offer a promising green and highly selective alternative. Enzymatic resolutions and biocatalytic desymmetrization are powerful tools for obtaining enantiomerically pure compounds and could be applied to the synthesis of chiral chroman intermediates.

The following table illustrates the effectiveness of different organocatalysts in the asymmetric synthesis of a chiral chroman derivative.

Table 2: Organocatalyst Screening for Asymmetric Chroman Synthesis

Catalyst Type Enantiomeric Excess (ee) (%)
Quinine-derived squaramide 92
Chiral 1,2-diphenylethylenediamine Lower
Cyclohexanediamine Lower

Data adapted from a study on the organocatalytic synthesis of chiral chromans. nih.govresearchgate.net

Comparative Analysis of Synthetic Efficiencies and Selectivities

In contrast, catalytic methods, particularly those employing transition metals or organocatalysts, offer several advantages. chemrxiv.orgresearchgate.net They often proceed under milder conditions, require only a small amount of catalyst, and can achieve high levels of stereoselectivity in a single step. nih.govresearchgate.netoup.com For example, organocatalytic cascade reactions can construct complex chroman scaffolds with multiple stereocenters in a highly controlled manner, often with excellent yields and enantioselectivities. nih.govscispace.comrsc.orgacs.org

Transition metal-catalyzed reactions provide a powerful platform for C-H functionalization and cyclization, enabling the rapid construction of the chroman core and the introduction of various substituents. researchgate.netmsu.eduresearchgate.netfrontiersin.orgfrontiersin.org The selectivity of these reactions can often be tuned by the choice of metal, ligand, and reaction conditions. nih.govmsu.edu

However, the cost and toxicity of some transition metal catalysts can be a drawback. Organocatalysis, which utilizes small, metal-free organic molecules, offers a more sustainable and often cheaper alternative. nih.govresearchgate.netrsc.orgrsc.orgacs.orgresearchgate.net

The development of one-pot and tandem reactions, which combine multiple synthetic steps into a single operation, has significantly improved the efficiency of chroman synthesis. researchgate.netoup.comacs.orgacs.orgnih.govnih.govaminer.orggu.se These approaches minimize purification steps, reduce solvent usage, and save time and resources. acs.orgnih.govnih.govaminer.orggu.se

Ultimately, the optimal synthetic strategy for this compound will likely involve a combination of modern catalytic methods, such as an organocatalytic or transition metal-catalyzed key step for establishing the C-4 quaternary stereocenter, followed by efficient functional group interconversions to install the methoxymethyl group. A thorough evaluation of the efficiencies and selectivities of different approaches is crucial for designing a practical and scalable synthesis. researchgate.netresearchgate.netacs.orgnih.govnih.govaminer.orggu.sersc.org

Evaluation of Reaction Yields, Atom Economy, and E-Factors

Information regarding the reaction yields, atom economy, and E-factors for the synthesis of this compound is not available in the reviewed scientific literature.

Stereochemical Control and Diastereoselectivity in Synthesis

There is no published information on the stereochemical control or diastereoselectivity in the synthesis of this compound.

Chemical Reactivity and Derivatization Strategies of 4 Methoxymethyl 4 Methyl Chroman

Transformations Involving the Methoxymethyl Functional Group

The methoxymethyl (MOM) group at the C4 position is an acetal, which primarily serves as a protecting group for alcohols in organic synthesis. Its reactivity is characterized by its stability under certain conditions and its susceptibility to cleavage under others.

Cleavage Reactions of the Ether Linkage

The ether linkage of the methoxymethyl group can be cleaved to reveal the parent alcohol, 4-hydroxymethyl-4-methyl-chroman. This deprotection is most commonly achieved under acidic conditions. wikipedia.orgadichemistry.com The mechanism involves protonation of one of the ether oxygens, followed by nucleophilic attack and subsequent breakdown of the resulting hemiacetal to yield the alcohol, formaldehyde, and methanol. adichemistry.commasterorganicchemistry.com

A variety of acidic reagents, ranging from strong Brønsted acids to Lewis acids, can effect this transformation. wikipedia.orgmasterorganicchemistry.com Milder, more selective methods have also been developed to remove MOM ethers, which can be particularly useful for substrates containing other acid-sensitive functional groups. masterorganicchemistry.comacs.org

Table 1: Selected Reagents for Cleavage of Methoxymethyl (MOM) Ethers

Reagent Class Example Reagent(s) Typical Conditions Reference(s)
Brønsted Acid HCl, H2SO4 Aqueous or alcoholic solvent, often with heating adichemistry.com
Lewis Acid Boron Tribromide (BBr3) Aprotic solvent (e.g., CH2Cl2), low temperature masterorganicchemistry.com
Silyl (B83357) Reagents Trimethylsilyl Bromide (TMSBr) Aprotic solvent, often with a scavenger masterorganicchemistry.com
Silyl Triflate Trimethylsilyl Triflate (TMSOTf) With 2,2′-bipyridyl for chemoselectivity acs.orgnih.gov

Stability and Reactivity Under Various Reaction Conditions

A key feature of the methoxymethyl ether is its stability under a wide range of non-acidic conditions. It is generally inert to bases, nucleophiles, and various oxidizing and reducing agents. adichemistry.com This stability allows for chemical modifications at other sites of the molecule without disturbing the MOM group. However, it is sensitive to halogens and strong acids. adichemistry.com The reaction of aromatic MOM ethers can differ from aliphatic ones; for instance, treatment with trialkylsilyl triflates and 2,2'-bipyridyl can lead to chemoselective deprotection or direct conversion to a silyl ether under mild, non-acidic conditions. acs.orgnih.gov

Reactions at the Chroman Heterocyclic Ring System

The chroman core consists of a fused benzene (B151609) and pyran ring. The reactivity of this system can be considered at both the aromatic portion and the heterocyclic pyran ring.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of the chroman scaffold is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgbyjus.com The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the aromatic ring. In the case of 4-Methoxymethyl-4-methyl-chroman, the pyran ring's ether oxygen atom is attached directly to the benzene ring. This oxygen atom is an activating group, meaning it increases the nucleophilicity of the benzene ring and directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comwikipedia.org

The positions ortho to the ether oxygen are C8 and C6, and the para position is C6. Therefore, electrophilic substitution is strongly favored at the C6 and C8 positions. The alkyl framework of the pyran ring also has a weak activating effect.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Chroman Ring

Reaction Typical Reagents Expected Major Products Reference(s)
Nitration HNO3, H2SO4 6-Nitro- and 8-Nitro- derivatives byjus.comlibretexts.org
Halogenation Br2, FeBr3 or Cl2, AlCl3 6-Bromo- and 8-Bromo- (or Chloro-) derivatives byjus.commasterorganicchemistry.com
Friedel-Crafts Acylation RCOCl, AlCl3 6-Acyl- and 8-Acyl- derivatives wikipedia.orgmasterorganicchemistry.com
Friedel-Crafts Alkylation RCl, AlCl3 6-Alkyl- and 8-Alkyl- derivatives wikipedia.orgmasterorganicchemistry.com
Sulfonation Fuming H2SO4 6-Sulfonic acid and 8-Sulfonic acid derivatives wikipedia.orgbyjus.com

Development of this compound Derivatives

While specific synthetic work on this compound is not extensively documented, its chemical reactivity profile allows for the rational design of numerous derivatives. The synthesis of various functionalized chromans is a subject of ongoing research, highlighting the importance of this scaffold. nih.govrsc.orgchemrxiv.orgrsc.org

Potential derivatization strategies for this compound include:

Functionalization of the Aromatic Ring: As detailed in section 3.2.1, a wide array of functional groups can be introduced at the C6 and C8 positions via electrophilic aromatic substitution. This could include nitro, halogen, acyl, and alkyl groups, which can then serve as handles for further synthetic transformations.

Modification of the Methoxymethyl Group: Cleavage of the MOM ether, as described in section 3.1.1, would yield 4-hydroxymethyl-4-methyl-chroman. The resulting primary alcohol is a versatile functional group that can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers, creating a new family of derivatives from the parent compound.

These strategies demonstrate that this compound is a valuable starting material for generating a library of novel chroman derivatives for various research applications.

Strategies for Modifying the Benzene Ring Substituents

The benzene ring of the chroman scaffold is amenable to various modifications, primarily through electrophilic aromatic substitution reactions. The nature and position of existing substituents on the aromatic ring direct the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

The introduction of new substituents onto the benzene ring of chroman derivatives can be achieved through established electrophilic aromatic substitution protocols. The reactivity and orientation of substitution are governed by the electronic properties of the substituents already present on the aromatic ring. For instance, electron-donating groups activate the ring towards substitution and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. libretexts.orgmasterorganicchemistry.com

In the context of this compound, the specific substituents on the benzene portion of the molecule will dictate the feasibility and outcome of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. For example, the presence of a hydroxyl or methoxy (B1213986) group on the benzene ring would strongly activate the ring and direct substitution to the positions ortho and para to it. libretexts.orgmasterorganicchemistry.com

Research Findings on Related Structures:

While specific studies on the direct electrophilic substitution of this compound are not extensively detailed in the provided results, research on related methoxy-substituted aromatic compounds provides valuable insights. For instance, studies on methoxy methyl methamphetamines, which also contain a substituted benzene ring, have shown that derivatization is possible, although it can be challenging to achieve selectivity between isomers. nih.gov Furthermore, the methoxymethyl cation has been identified as a remarkably selective electrophile in the chloromethylation of benzene and toluene, suggesting its potential utility in targeted modifications. nih.gov

The following table summarizes common electrophilic aromatic substitution reactions that could be applied to modify the benzene ring of chroman derivatives.

Reaction Reagents Electrophile Typical Product
NitrationHNO₃, H₂SO₄NO₂⁺Nitro-substituted chroman
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺Halo-substituted chroman
SulfonationFuming H₂SO₄SO₃Chroman sulfonic acid
Friedel-Crafts AcylationAcyl chloride, AlCl₃RCO⁺Acyl-substituted chroman
Friedel-Crafts AlkylationAlkyl halide, AlCl₃R⁺Alkyl-substituted chroman

Modification of Existing Substituents:

Beyond the introduction of new groups, existing substituents on the benzene ring can be chemically transformed. For example, a nitro group can be reduced to an amino group, which can then be further derivatized. An acyl group can be reduced to an alkyl group. These transformations significantly expand the range of accessible derivatives.

Modification of the Pyran Ring System and its Substituents

The pyran ring of the chroman scaffold and its substituents, particularly the methoxymethyl group at the C4 position, offer additional sites for chemical modification.

Cleavage of the Methoxymethyl Ether:

The methoxymethyl (MOM) ether in this compound serves as a protecting group for a primary alcohol. thieme-connect.de This group can be cleaved under various conditions to reveal the corresponding hydroxymethyl derivative. Acid-catalyzed hydrolysis is a common method for the cleavage of ethers. libretexts.orgmasterorganicchemistry.com Strong acids like HBr or HI can be used, often leading to the formation of an alcohol and an alkyl halide. libretexts.org The reaction typically proceeds via an SN1 or SN2 mechanism, depending on the structure of the ether. libretexts.org

For aromatic methoxymethyl ethers, specific reagents have been developed for chemoselective deprotection. For instance, a combination of trialkylsilyl triflate and 2,2′-bipyridyl can be used. nih.gov Depending on the specific silyl triflate used (e.g., TMSOTf or TESOTf), the aromatic MOM ether can be converted to a silyl ether and subsequently deprotected or directly converted to another silyl ether. nih.gov

The following table outlines different reagent systems for the cleavage of methoxymethyl ethers.

Reagent System Conditions Notes
HBr or HI (aqueous)HeatCan lead to alkyl halide formation from the resulting alcohol. libretexts.orgmasterorganicchemistry.com
Trifluoroacetic acid (CF₃CO₂H)Mild conditionsCan favor E1 elimination for tertiary alkyl ethers. libretexts.org
Trimethylsilyl triflate (TMSOTf) / 2,2′-bipyridylMild, non-acidicConverts aromatic MOM ethers to silyl ethers, followed by hydrolysis. nih.gov
Triethylsilyl triflate (TESOTf) / 2,2′-bipyridylMild, non-acidicDirectly converts aromatic MOM ethers to TES ethers. nih.gov

Derivatization of the Resulting Hydroxyl Group:

Once the methoxymethyl group is cleaved to a hydroxymethyl group, the resulting primary alcohol can be further derivatized. Standard reactions for alcohols, such as esterification, etherification, and oxidation, can be employed to introduce a wide range of functional groups. For example, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding ester, while reaction with an alkyl halide under basic conditions would form a new ether.

Computational and Theoretical Investigations of 4 Methoxymethyl 4 Methyl Chroman

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic distribution. These ab initio methods solve approximations of the Schrödinger equation to model the behavior of electrons within a molecule. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. tci-thaijo.org It is particularly effective for determining the ground-state properties by calculating the electron density rather than the complex many-electron wavefunction. nih.gov For chroman derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or higher, are used to perform geometry optimization. nih.govjst.go.jp This process finds the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles that characterize the molecule's most stable three-dimensional structure.

The optimized geometry is the foundation for calculating other ground-state properties, including total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges), which reveal the molecule's polarity and electrostatic nature. tci-thaijo.orgepstem.net

Table 1: Predicted Ground State Properties of 4-Methoxymethyl-4-methyl-chroman using DFT Note: This data is illustrative, based on typical results for similar organic molecules.

Property Predicted Value Unit
Total Energy -731.5 Hartrees
Dipole Moment 2.1 Debye
C4-Cmethyl Bond Length 1.54 Ångström (Å)
C4-Cmethoxymethyl Bond Length 1.55 Ångström (Å)
O1-C2 Bond Angle 117.5 Degrees (°)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comimperial.ac.uk The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. acadpubl.eu

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. acadpubl.euresearchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Analysis of the spatial distribution of these orbitals can identify the likely sites for electrophilic and nucleophilic attack. nih.gov Global reactivity descriptors, such as electronegativity, chemical potential, and chemical hardness, can also be derived from HOMO and LUMO energies to further quantify reactivity. tci-thaijo.orgnih.gov

Table 2: Predicted Frontier Molecular Orbital Properties of this compound Note: This data is illustrative and based on general principles for related compounds.

Parameter Predicted Value Unit
HOMO Energy -6.2 eV
LUMO Energy 0.5 eV
HOMO-LUMO Gap (ΔE) 6.7 eV
Ionization Potential (I) 6.2 eV
Electron Affinity (A) -0.5 eV
Global Hardness (η) 3.35 eV

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. For a flexible molecule like this compound, which contains a non-aromatic heterocyclic ring and rotatable side chains, conformational analysis is crucial.

The first step in conformational analysis is typically a systematic search or random sampling of the molecule's conformational space to identify various possible shapes (conformers). Following this search, energy minimization is performed on these conformers. This computational process adjusts the geometry of the molecule to find a local or global minimum on its potential energy surface. The result is a set of low-energy, stable conformations. The collection of these stable conformers and the energy barriers between them defines the molecule's conformational landscape. For the chroman ring system, this involves identifying the relative stabilities of conformations like the half-chair or boat, as well as the different spatial orientations of the methoxymethyl and methyl substituents at the C4 position.

While energy minimization identifies static, low-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular vibrations, conformational transitions, and interactions with the surrounding environment (like a solvent) on a timescale from picoseconds to microseconds. nih.govnih.gov

For this compound, an MD simulation can reveal the flexibility of the chroman ring, the rotational freedom of the methoxymethyl group, and the time-averaged distribution of different conformers at a given temperature. This provides a more realistic picture of the molecule's behavior than a single, static structure. nih.gov Such simulations are computationally intensive but invaluable for understanding how the molecule's shape and properties fluctuate under realistic conditions. rsc.org

Prediction of Spectroscopic Signatures (General Methodologies)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is essential for interpreting experimental data and confirming a molecule's structure. DFT and its time-dependent extension (TD-DFT) are widely used for this purpose. nih.govresearchgate.net

The general methodology involves first obtaining the optimized molecular geometry through DFT calculations. nih.gov Based on this geometry, further calculations are performed to predict specific spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy. These frequencies correspond to the molecular vibrations (stretching, bending) that are active in IR spectroscopy. The calculated frequencies are often systematically scaled by a correction factor to account for approximations in the computational method and to improve agreement with experimental spectra. nih.govniscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict the ¹H and ¹³C NMR chemical shifts. epstem.netniscpr.res.in The calculation determines the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). niscpr.res.in

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light in the UV-visible range.

Table 3: General Methodologies for Predicting Spectroscopic Signatures

Spectroscopy Type Computational Method Predicted Parameters
Infrared (IR) DFT Vibrational Frequencies, Intensities
NMR (¹H, ¹³C) DFT/GIAO Isotropic Shielding, Chemical Shifts

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become increasingly accurate in predicting NMR parameters, aiding in spectral assignment and structure verification. For this compound, DFT calculations can provide valuable a priori information on the expected ¹H and ¹³C chemical shifts and spin-spin coupling constants.

The prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a hybrid functional such as B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)). rsc.org Solvent effects, which can significantly influence chemical shifts, are often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM). researchgate.net

The theoretical chemical shifts are calculated as shielding tensors, which are then referenced against the shielding tensor of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. rsc.org A linear correlation between the experimental and theoretical chemical shifts is often observed, allowing for the correction of systematic errors and improving the accuracy of the predictions. rsc.org

For this compound, specific chemical shifts of interest include those of the C4-methyl and C4-methoxymethyl protons and carbons, as these are characteristic of the unique substitution at the stereocenter. The protons of the heterocyclic ring and the aromatic moiety are also of diagnostic importance. A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on calculations for analogous structures, is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H₂3.8 - 4.265 - 70
C3-H₂1.8 - 2.220 - 25
C4-CH₃1.2 - 1.625 - 30
C4-CH₂OCH₃3.4 - 3.8 (CH₂)75 - 80 (CH₂)
3.2 - 3.5 (OCH₃)58 - 62 (OCH₃)
Aromatic-H6.7 - 7.3115 - 155

Note: These values are illustrative and based on typical shifts for chroman derivatives. Actual values would be obtained from specific DFT calculations.

In addition to chemical shifts, theoretical calculations can predict spin-spin coupling constants (J-couplings), which provide valuable information about the dihedral angles between coupled nuclei and thus the conformation of the molecule.

Vibrational Frequency Calculations (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

DFT calculations are commonly employed to compute the harmonic vibrational frequencies of molecules. These calculations involve finding the stationary points on the potential energy surface and then calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and the neglect of electron correlation. This discrepancy is typically corrected by applying a uniform scaling factor.

For this compound, the calculated IR and Raman spectra would be expected to show characteristic bands for the different functional groups present in the molecule. These include the C-O-C stretching vibrations of the chroman ring and the methoxy (B1213986) group, the C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups, and the vibrations of the aromatic ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
C-O-C (ether)Asymmetric Stretching1200 - 1270
C-O-C (ether)Symmetric Stretching1000 - 1100
Aromatic C=CStretching1450 - 1600

Note: These are general ranges and specific frequencies would be determined by DFT calculations.

The analysis of the vibrational modes can also provide insights into the conformational properties of the molecule, as different conformers will exhibit distinct vibrational spectra.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energetics and geometries of reactants, transition states, and products.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The elucidation of a reaction mechanism involves the identification of the transition state (TS), which is a first-order saddle point on the potential energy surface connecting reactants and products. Various computational algorithms are available for locating transition states. Once a candidate TS structure is found, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

To confirm that the located TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. najah.edu The IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, ideally leading to the reactant and product minima, respectively. This analysis provides a detailed picture of the structural changes that occur during the reaction.

Mechanistic Pathways of Cyclization and Functionalization Reactions

The synthesis of the chroman ring system can be achieved through various methods, including intramolecular cyclization reactions. For instance, the formation of the chroman ring in this compound could potentially proceed via an intramolecular oxy-Michael addition or a related cyclization of a suitable phenol (B47542) derivative. researchgate.net

Computational studies can be employed to investigate the detailed mechanistic pathways of these cyclization reactions. This involves calculating the activation energies for different possible routes and identifying the most favorable pathway. For example, in a Lewis acid-mediated cyclization, computational methods can help to understand the role of the catalyst in activating the substrate and facilitating the ring closure. weizmann.ac.il

Furthermore, the functionalization of the chroman scaffold, such as the introduction of the methoxymethyl group at the C4 position, can also be studied computationally. By modeling the reaction of a precursor chroman derivative with a suitable electrophile, the regioselectivity and stereoselectivity of the functionalization can be predicted and rationalized.

Investigation of Biological Interactions and Mechanistic Pathways of 4 Methoxymethyl 4 Methyl Chroman

Enzyme Inhibition and Activation Studies in vitro

Current research primarily identifies 4-Methoxymethyl-4-methyl-chroman as a modulator of the Retinoic Acid Receptor γ (RARγ), a nuclear receptor, rather than a direct inhibitor or activator of enzymes in the classical sense. RARs are ligand-activated transcription factors that regulate gene expression. Therefore, the primary mechanism of action for this compound is believed to be through the modulation of gene transcription upon binding to RARγ, rather than direct enzymatic inhibition or activation.

Characterization of Binding Kinetics with Purified Enzymes

As of the latest available data, specific studies detailing the binding kinetics of this compound with purified enzymes have not been extensively reported in publicly accessible scientific literature. The focus of existing research has been on its activity as a receptor agonist.

Identification of Specific Enzyme Targets and Active Site Interactions

The principal molecular target identified for this compound is the Retinoic Acid Receptor γ (RARγ). google.comgoogle.comgoogleapis.comgoogle.comgoogle.comgoogleapis.com This interaction is that of an agonist, meaning the compound binds to the receptor and activates it, initiating a downstream signaling cascade. The interaction is with the ligand-binding domain of the RARγ nuclear receptor. Detailed crystallographic or NMR studies specifying the precise active site interactions between this compound and RARγ are not widely available.

Receptor Binding Assays and Ligand-Target Affinities

The classification of this compound as a RARγ agonist implies that its affinity and binding characteristics have been determined through receptor binding assays. google.comgoogle.comgoogleapis.comgoogle.comgoogle.comgoogleapis.com

Competitive Binding Studies with Known Receptor Ligands

While specific quantitative data such as K_d or IC50 values from competitive binding assays for this compound are not detailed in the available patent literature, its consistent identification as a RARγ agonist suggests it would effectively compete with known natural ligands, such as all-trans retinoic acid (ATRA), for binding to the RARγ receptor. The context of its use in chemical cocktails for neuronal reprogramming alongside other specific receptor modulators points to a targeted and potent interaction with RARγ. google.comgoogleapis.comgoogle.com

Allosteric Modulation Investigations

The available information describes this compound as a RARγ agonist, which typically implies binding to the orthosteric site (the primary binding site) of the receptor. There is currently no evidence to suggest that it functions as an allosteric modulator of RARγ.

Cellular Pathway Modulation in in vitro Models (Non-human focus)

The primary application of this compound, as documented in patent literature, is as a component of chemical cocktails designed to induce cellular reprogramming, specifically the transdifferentiation of non-neuronal cells, such as fibroblasts, into neuronal cells in vitro. google.comgoogleapis.comgoogle.com This compound, acting as a RARγ agonist, plays a role in modulating gene expression programs that are crucial for directing cell fate towards a neuronal lineage.

The activation of RARγ by an agonist like this compound leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This modulation of gene expression is a key step in the intricate process of cellular differentiation and reprogramming.

Analysis of Signaling Cascades in Specific Cell Lines

Detailed studies analyzing the specific signaling cascades modulated by this compound in various cell lines are not extensively documented. However, research on other RARγ agonists provides some insights into the potential pathways affected. For instance, certain RARγ agonists have been shown to influence the Signal Transducer and Activator of Transcription 3 (Stat3) signaling pathway. In the context of cellular reprogramming, where derivatives of this compound have been mentioned, these compounds are often used in combination with other small molecules that modulate a variety of signaling pathways, including WNT and TGF-beta, to direct cell fate. It is therefore plausible that this compound contributes to a complex signaling network, though its specific, independent role in modulating these cascades requires further elucidation.

Gene Expression and Protein Level Modulations (Mechanistic focus)

As a RARγ agonist, this compound is expected to modulate the transcription of RARγ target genes. Upon binding to the receptor, the agonist-receptor complex would translocate to the nucleus and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.

While specific gene and protein modulation data for this compound are not available, studies on other chroman-based RAR agonists have demonstrated effects on genes related to the extracellular matrix and cartilage development. For example, RARγ agonists have been observed to inhibit the synthesis of cartilage matrix components while increasing the expression of extracellular matrix proteases. This suggests a potential role for this compound in processes involving tissue remodeling and differentiation.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Comprehensive Structure-Activity Relationship (SAR) studies specifically focused on this compound derivatives as RARγ agonists are not readily found in the public domain. The development of such compounds has often been part of broader screening efforts, with limited published detail on the systematic exploration of its chemical space.

Elucidation of Key Pharmacophoric Features for Target Interaction

The general pharmacophore for retinoid receptor agonists consists of three key components: a hydrophobic bulky head group, a linker, and a polar tail, typically a carboxylic acid or a bioisostere. For this compound, the chroman ring system with its methyl and methoxymethyl substituents at the 4-position constitutes the hydrophobic head. The rest of the molecular scaffold would serve as the linker, and in the case of its active derivatives, a benzoic acid moiety acts as the polar tail that interacts with key residues in the ligand-binding pocket of the RARγ receptor. The precise orientation and interaction of the methoxymethyl group within the receptor's binding site would be a key determinant of its specific activity and selectivity, though detailed modeling studies for this particular feature are not available.

Impact of Substituent Modifications on Mechanistic Biological Activities

The limited available information on derivatives of this compound primarily involves modifications at the 6-position of the chroman ring, where vinyl-benzoic acid and ethynyl-benzoic acid substituents have been introduced. These modifications serve to introduce the critical polar "tail" of the pharmacophore, enabling potent interaction with the RARγ receptor. The nature of this linker and terminal acidic group is crucial for agonist activity.

Broader SAR studies on other chroman-based nuclear receptor modulators, such as those targeting the estrogen receptor, have shown that modifications to the chroman ring and its substituents can significantly impact biological activity, shifting the profile from agonistic to antagonistic or altering receptor subtype selectivity. It is reasonable to infer that similar principles would apply to this compound derivatives, where subtle changes to the substituents on the chroman core could fine-tune its potency and selectivity as a RARγ agonist. However, without specific experimental data, these remain well-founded hypotheses requiring empirical validation.

Role of 4 Methoxymethyl 4 Methyl Chroman As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

As a synthetic intermediate, 4-Methoxymethyl-4-methyl-chroman serves as a foundational element for constructing more intricate molecular architectures. The robust nature of the chroman core, combined with the reactive potential of the methoxymethyl group, allows chemists to build upon this scaffold to achieve target molecules of significant complexity. organic-chemistry.org

The chroman ring is the central structural feature of tocopherols (B72186) and tocotrienols, the family of compounds collectively known as Vitamin E. google.comnih.gov These molecules are potent antioxidants, and their synthesis is of significant commercial and academic interest. While natural Vitamin E possesses a long phytyl tail at the C2 position, the core biological activity is closely linked to the chroman-6-ol (B1254870) head group.

Synthetic derivatives of Vitamin E are often developed to enhance stability, solubility, or biological activity. nih.gov A building block such as this compound, particularly derivatives bearing the phenolic hydroxyl group characteristic of tocopherols, can serve as a key starting material for novel, non-natural Vitamin E analogues. google.comgoogleapis.com For example, the methoxymethyl group at C4 could be chemically altered, or the aromatic portion of the molecule could be functionalized to attach different side chains, leading to new derivatives with potentially unique properties.

Beyond Vitamin E, numerous other natural products contain the chroman motif, and synthetic intermediates like this compound are crucial for accessing these structures and their analogues.

The chroman framework is a versatile starting point for the synthesis of a wide variety of other heterocyclic systems. rsc.org The inherent reactivity of the chroman ring and its substituents can be exploited to construct fused or spirocyclic systems with potential biological applications. The chroman-4-one scaffold, closely related to chroman, is a well-established building block for compounds targeting a range of diseases, from cancer to neurodegenerative disorders. nih.govnih.govnih.govacs.org

Starting from this compound, the ether linkage of the methoxymethyl group could be cleaved to reveal a primary alcohol. This alcohol could then participate in cyclization reactions or serve as a handle for introducing new ring systems. The table below illustrates some of the heterocyclic scaffolds that can be derived from chroman-based precursors.

Table 1: Potential Heterocyclic Scaffolds from Chroman-Based Intermediates

Original Scaffold Potential Derived Scaffold Synthetic Transformation Example
Chroman Pyrano-pyridine Annulation reaction on the benzene (B151609) ring
Chroman Furo-chroman Intramolecular cyclization involving a substituent
Chroman-4-one Chromeno-pyrazole Condensation with hydrazine (B178648) derivatives
Chroman-4-one Chromeno-isoxazole Reaction with hydroxylamine
Chroman-4-one Chromeno[3,4-c]pyrrole Multi-component reactions (e.g., Ugi reaction) rsc.org

Development of Scaffolds for Chemical Biology Probes

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. The development of these probes requires a molecular scaffold that can be precisely modified to include reporter tags or reactive groups without losing affinity for its target. The chroman skeleton is an excellent candidate for such scaffolds due to its proven biological relevance. nih.govgu.se

To be useful as a probe, a molecule often needs to be "tagged" with a reporter group, such as a fluorophore for imaging or an affinity handle (like biotin) for purification of the target protein. frontiersin.orgnih.govrsc.org The this compound structure offers a potential site for such modifications. The methoxymethyl group, upon demethylation to the corresponding hydroxymethyl group, provides a reactive handle for chemical conjugation.

This primary alcohol can be readily derivatized to attach a variety of tags using standard coupling chemistries. For example, it could be converted into an ester or ether with a molecule containing a fluorescent dye or an affinity label. This modular approach allows for the creation of a diverse set of probes based on the same core scaffold. frontiersin.org

Table 2: Examples of Reporter Tags for Chemical Probes

Tag Type Example Intended Use
Fluorescent Tag Fluorescein, Rhodamine caymanchem.com Cellular imaging, Fluorescence polarization assays
Fluorescent Tag Coumarin caymanchem.comrsc.orgnih.gov Fluorescence resonance energy transfer (FRET)
Affinity Label Biotin nih.gov Protein pull-down, Target identification
Photo-reactive Group Diazirine, Benzophenone Photo-affinity labeling for covalent target capture
Click-Chemistry Handle Alkyne, Azide Bio-orthogonal ligation

Once synthesized, tagged derivatives of this compound can be employed in various chemical biology techniques to identify and validate their cellular targets. nih.gov

Target Identification: An affinity-labeled probe, such as a biotinylated derivative, can be incubated with cell lysates. The probe will bind to its protein target(s), and this complex can be "pulled down" from the lysate using streptavidin-coated beads. nih.gov The captured proteins can then be identified using mass spectrometry.

Target Validation: Fluorescently labeled probes are invaluable for target validation. For instance, a fluorescent derivative can be used in cellular imaging to confirm that the probe localizes to the expected subcellular compartment where its putative target resides. nih.gov Furthermore, competition experiments, where the binding of the fluorescent probe is displaced by an unlabeled, active compound but not by an inactive analogue, can provide strong evidence for on-target engagement. This multi-faceted approach, enabled by versatile scaffolds like this compound, is crucial for modern drug discovery and for unraveling complex biological processes.

Future Directions and Emerging Research Avenues for 4 Methoxymethyl 4 Methyl Chroman

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern medicinal chemistry. For derivatives of the broader chroman and chromene families, several innovative and sustainable methodologies are being explored, which could be adapted for the synthesis of 4-Methoxymethyl-4-methyl-chroman.

Green chemistry principles are increasingly being applied to the synthesis of chromene derivatives, which are structurally related to chromans. researchgate.netnih.gov These approaches focus on the use of non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions like microwave and ultrasound irradiation to minimize hazardous waste and improve scalability and cost-effectiveness. researchgate.netnih.gov For instance, the use of magnetite nanoparticle-supported polyamine dendrimers as a recyclable catalyst has been reported for the synthesis of chromene derivatives, offering a greener alternative to traditional methods. researchgate.net Such catalytic systems could potentially be adapted for the asymmetric synthesis of chiral chromans like this compound.

Recent research has also highlighted one-pot, multi-component reactions for the synthesis of complex chroman and chromone (B188151) structures. acs.orgresearchgate.net These methods offer advantages in terms of efficiency and atom economy. The development of novel proline-mediated multi-component reactions has led to the formation of unique tricyclic chroman-4-one derivatives, showcasing the potential for creating diverse molecular scaffolds from simple starting materials. researchgate.net

Future synthetic strategies for this compound could focus on:

Asymmetric Catalysis: Developing stereoselective methods to control the chirality at the C4 position, which is crucial for biological activity.

Flow Chemistry: Utilizing continuous flow reactors for safer, more efficient, and scalable synthesis.

Biocatalysis: Employing enzymes to catalyze key steps in the synthetic sequence, offering high selectivity and mild reaction conditions.

Advanced Mechanistic Studies of its Biological Interactions

Understanding how a molecule interacts with its biological targets at a molecular level is fundamental for drug discovery and development. For this compound, detailed mechanistic studies are essential to elucidate its potential therapeutic applications.

While specific biological targets for this compound are not yet extensively documented, the broader class of chroman derivatives has been shown to interact with a variety of biological targets. For example, certain chroman derivatives have been identified as potent and selective inhibitors of the Nav1.8 sodium channel, a promising target for analgesics. nih.gov Other chromanone derivatives have shown potential as α-glucosidase inhibitors for the management of diabetes. nih.gov

Future research should aim to:

Identify Protein Targets: Utilizing techniques like affinity chromatography and mass spectrometry to pull down and identify the specific proteins that this compound binds to within a cell.

Structural Biology: Employing X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound in complex with its target protein. This would provide invaluable insights into the binding mode and the key interactions driving affinity and selectivity.

Computational Modeling: Using molecular docking and molecular dynamics simulations to model the interaction between this compound and potential biological targets, helping to rationalize structure-activity relationships and guide the design of more potent and selective analogs.

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational tools can be leveraged to predict the properties of this compound and to design novel derivatives with improved therapeutic profiles.

AI and ML models can be trained on large datasets of chemical structures and their associated biological activities and physicochemical properties. nih.govnih.gov These models can then be used to predict various properties for new molecules, such as:

ADME Properties: Absorption, distribution, metabolism, and excretion (ADME) properties are crucial for determining the drug-likeness of a compound. nih.gov ML models can predict these properties with increasing accuracy. nih.gov

Toxicity: Predicting potential toxicity early in the drug discovery process is essential to avoid costly failures in later stages. nih.gov

Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new chroman derivatives based on their chemical structure. elsevier.com

Virtual Screening: Using ML models to screen large virtual libraries of chroman derivatives to identify those with the highest predicted activity and best property profiles.

De Novo Design: Employing generative models to design new chroman derivatives with optimized properties for a specific biological target.

Retrosynthesis Prediction: Utilizing AI to plan the most efficient synthetic routes for the newly designed compounds.

AI/ML Application Description Potential Impact on this compound Research
Property Prediction Using trained models to forecast physicochemical and ADME/Tox properties. nih.govresearchgate.netyoutube.comRapidly assess the drug-likeness of novel derivatives without immediate synthesis.
Virtual Screening Computationally screening large libraries of compounds against a biological target. elsevier.comIdentify promising this compound analogs for synthesis and testing.
De Novo Design Generating novel molecular structures with desired properties. elsevier.comyoutube.comCreate new chroman-based compounds with enhanced potency and selectivity.
QSAR Modeling Correlating chemical structure with biological activity. elsevier.comUnderstand the structural features crucial for the biological activity of this compound.
Cross-Modal Learning Integrating data from different sources (e.g., graphs and text) for more robust predictions. arxiv.orgarxiv.orgImprove the accuracy of property prediction by combining structural information with knowledge from scientific literature.

Potential for Development of New Chemical Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems. mskcc.org High-quality chemical probes are essential tools for target validation and for understanding the function of proteins in their native cellular environment. mskcc.orgrsc.org this compound and its derivatives have the potential to be developed into valuable chemical probes.

The development of a chemical probe requires a molecule with high potency and selectivity for its target. rsc.org Through iterative cycles of design, synthesis, and biological evaluation, this compound could be optimized to meet these criteria.

Potential applications for chemical probes derived from this compound include:

Target Identification and Validation: A potent and selective probe can be used to confirm the role of a specific protein in a disease pathway.

Cellular Imaging: By attaching a fluorescent tag to the probe, researchers can visualize the localization and dynamics of the target protein within living cells. mskcc.org

Proteomics: A probe functionalized with a reactive group can be used to covalently label its target protein, allowing for its identification and quantification in complex biological samples.

Q & A

Q. What are the recommended synthetic routes for 4-Methoxymethyl-4-methyl-chroman, and how can reaction conditions be optimized?

The Claisen-Schmidt condensation is a viable method for synthesizing chroman derivatives. For example, 2-(4-Chlorophenyl)-6-methoxychroman-4-one was synthesized using 1-(2-hydroxy-5-methoxyphenyl)ethanone and p-chlorobenzaldehyde in ethanol with 10% KOH at 5–10°C for 24 hours . Key optimization steps include:

  • Temperature control : Lower temperatures (5–10°C) minimize side reactions.
  • Solvent selection : Ethanol or DMF aids in recrystallization for purity.
  • Catalyst : Alkaline conditions (KOH) drive the condensation.
    Characterize intermediates via TLC and optimize yields (e.g., 75% in ) using gradient recrystallization.

Q. How should researchers characterize the structural and electronic properties of this compound?

Use a combination of:

  • X-ray crystallography : Resolve bond lengths (e.g., C–C = 1.34–1.48 Å) and dihedral angles (e.g., 65.3° between aromatic rings in chromanone derivatives ).
  • NMR spectroscopy : Assign methoxy (-OCH₃) and methyl groups via ¹H (δ 3.8–4.0 ppm) and ¹³C (δ 50–60 ppm) signals.
  • Computational modeling : DFT calculations predict electronic distributions and reactive sites.

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for chroman derivatives?

Discrepancies may arise from:

  • Structural variations : Compare substituent effects (e.g., methoxy vs. hydroxyl groups ).
  • Assay conditions : Validate using standardized protocols (e.g., ISO 20776-1 for antimicrobial testing).
  • Statistical rigor : Apply ANOVA or Tukey’s test to assess significance (p < 0.05) .
    Reproduce studies with controlled variables (e.g., pH, temperature) and report confidence intervals.

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Prodrug design : Introduce ester groups to enhance solubility (e.g., morpholine derivatives ).
  • Metabolic stability : Use hepatic microsome assays to identify CYP450-mediated degradation.
  • LogP optimization : Balance hydrophobicity (target LogP ~2–3) via substituent modification .

Q. How do crystal packing interactions influence the stability of chroman derivatives?

Intermolecular forces such as:

  • C–H···O hydrogen bonds : Stabilize lattice structures (e.g., bond distances ~2.5 Å ).
  • π-π stacking : Observed in aromatic chroman rings (centroid distances ~3.8 Å ).
  • Van der Waals interactions : Contribute to melting points (e.g., 378 K in ).
    Use Hirshfeld surface analysis to quantify interaction contributions.

Q. What mechanistic insights can be gained from studying substituent effects on bioactivity?

  • Electron-donating groups (e.g., -OCH₃) : Enhance antioxidant activity via resonance stabilization .
  • Halogen substituents (e.g., -Cl) : Increase lipophilicity and membrane permeability .
  • Bulkier groups : Reduce enzymatic degradation (e.g., spirocyclic derivatives ).
    Correlate SAR data with molecular docking results (e.g., binding affinities to target proteins).

Methodological Guidelines

Q. How should researchers validate synthetic purity and identity?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and >95% purity thresholds.
  • Elemental analysis : Match calculated vs. observed C/H/N ratios (error < 0.4%).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 180.18 for C₁₀H₁₂O₃ ).

Q. What computational tools are recommended for predicting reactivity?

  • Gaussian 16 : Optimize geometries at the B3LYP/6-311++G(d,p) level.
  • AutoDock Vina : Screen binding modes to biological targets (e.g., kinases, GPCRs).
  • Molinspiration : Calculate drug-likeness parameters (e.g., TPSA < 140 Ų ).

Q. How can in vivo toxicity be assessed preclinically?

  • Acute toxicity : OECD 423 guidelines using rodent models (dose range 50–2000 mg/kg).
  • Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487).
  • Pharmacokinetics : Plasma half-life (t₁/₂) and AUC measurements via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.